3,5-Dibenzyloxybenzoic acid, benzyl ester IUPAC name and synonyms
3,5-Dibenzyloxybenzoic acid, benzyl ester IUPAC name and synonyms
An In-depth Technical Guide to Benzyl 3,5-bis(benzyloxy)benzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of Benzyl 3,5-bis(benzyloxy)benzoate, a key organic compound. The document details its formal nomenclature, chemical and physical properties, and established synthesis protocols. It further explores the compound's spectroscopic profile for analytical characterization and discusses its current and potential applications, particularly within the realms of chemical synthesis and pharmaceutical research. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule.
Nomenclature and Chemical Identity
The precise identification of a chemical compound is foundational for all scientific communication, research, and regulatory compliance. This section delineates the formal naming conventions and identifiers for the topic compound.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is benzyl 3,5-bis(phenylmethoxy)benzoate . This systematic name accurately describes the molecular structure, identifying the benzyl ester of a benzoic acid that is substituted at the 3rd and 5th positions with benzyloxy groups.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | benzyl 3,5-bis(phenylmethoxy)benzoate | PubChem |
| CAS Number | 50513-72-9 | PubChem |
| Molecular Formula | C₂₈H₂₄O₄ | PubChem |
| InChI Key | LJXLXTVMPQVSQK-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | PubChem |
In literature and commercial catalogs, this compound is also known by several synonyms, which include:
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3,5-Dibenzyloxybenzoic acid, benzyl ester
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benzyl 3,5-dibenzyloxybenzoate
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Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester
The consistent use of the IUPAC name or the CAS number is recommended to avoid ambiguity in research and reporting.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental settings, informing decisions on solvent selection, reaction conditions, and purification methods.
Physical and Chemical Properties
Benzyl 3,5-bis(benzyloxy)benzoate is a complex organic ester. Its properties are largely dictated by the three benzyl groups and the central benzoate core, resulting in a high molecular weight and significant nonpolar character.
Table 2: Physicochemical Properties of Benzyl 3,5-bis(benzyloxy)benzoate
| Property | Value | Notes / Source |
| Molecular Weight | 424.5 g/mol | Computed by PubChem |
| XLogP3-AA | 6.2 | A computed measure of hydrophobicity (octanol-water partition coefficient) |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs |
| Rotatable Bond Count | 8 | Computed by Cactvs |
Experimental data on properties such as melting point and boiling point are not widely published, likely due to the compound's primary role as a synthetic intermediate rather than a final product. However, its high molecular weight and aromatic nature suggest it is a solid at room temperature with a high boiling point.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The key characteristic signatures for benzyl 3,5-bis(benzyloxy)benzoate are outlined below.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be complex due to the presence of three distinct benzyl groups and the central benzene ring. Key expected signals include:
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A multiplet between δ 7.2-7.5 ppm integrating to 15H, corresponding to the aromatic protons of the three phenyl groups.
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A singlet around δ 5.3 ppm integrating to 2H for the methylene protons (CH₂) of the benzyl ester.
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A singlet around δ 5.1 ppm integrating to 4H for the methylene protons (CH₂) of the two benzyloxy ether groups.
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Signals for the protons on the central benzoate ring, which would appear as distinct singlets or doublets in the aromatic region.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton. Expected signals would include:
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A peak around δ 165-166 ppm for the carbonyl carbon (C=O) of the ester.
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Multiple signals in the δ 127-138 ppm range for the aromatic carbons.
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A signal around δ 70 ppm for the ether methylene carbons (O-CH₂).
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A signal around δ 67 ppm for the ester methylene carbon (O-CH₂).
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IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. For this molecule, the most prominent absorption bands would be:
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A strong C=O stretching band for the ester group, typically found around 1715-1730 cm⁻¹.
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C-O stretching bands for the ester and ether linkages in the 1100-1300 cm⁻¹ region.
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C-H stretching bands for the aromatic rings just above 3000 cm⁻¹.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For benzyl 3,5-bis(benzyloxy)benzoate, the molecular ion peak [M]⁺ would be observed at m/z = 424.5. Common fragments would correspond to the loss of benzyl (m/z = 91) and benzyloxy (m/z = 107) groups.
Synthesis and Purification
The synthesis of benzyl 3,5-bis(benzyloxy)benzoate is typically achieved through a multi-step process starting from commercially available precursors. The most logical and field-proven approach involves the protection of hydroxyl groups followed by esterification.
Synthetic Strategy: A Self-Validating Protocol
The core logic of this synthesis is to first protect the reactive phenolic hydroxyl groups of a starting material like 3,5-dihydroxybenzoic acid before performing the esterification. This prevents unwanted side reactions. The use of benzyl groups as protecting agents is advantageous as they are stable under a wide range of conditions but can be removed later by hydrogenolysis if the free hydroxyls are needed for subsequent steps.
The synthesis can be broken down into two primary stages:
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Benzylation (Protection): The two phenolic hydroxyl groups of a 3,5-dihydroxybenzoic acid derivative are converted to benzyl ethers.
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Esterification: The carboxylic acid group is converted to a benzyl ester.
A common route involves first esterifying the starting acid and then performing the double benzylation.[1][2]
Experimental Protocol
Materials:
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3,5-Dihydroxybenzoic acid
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Benzyl bromide or Benzyl chloride[1][]
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Ethanol (or Methanol)
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Sulfuric acid (catalytic amount)
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Potassium carbonate (K₂CO₃) or another suitable base[1]
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Acetone or DMF (solvent)
Step-by-Step Methodology:
Part A: Esterification of 3,5-Dihydroxybenzoic Acid
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Reaction Setup: In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in an excess of ethanol.
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Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.
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Reflux: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material. This process forms ethyl 3,5-dihydroxybenzoate.
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Work-up: Cool the reaction mixture, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent like ethyl acetate.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Part B: Benzylation of Ethyl 3,5-dihydroxybenzoate
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Reaction Setup: Dissolve the ethyl 3,5-dihydroxybenzoate from Part A in a polar aprotic solvent such as acetone or DMF.
-
Addition of Reagents: Add an excess of potassium carbonate (as a base) and at least two equivalents of benzyl bromide.
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Reflux: Heat the mixture to reflux for several hours to overnight. The reaction progress should be monitored by TLC. This step forms ethyl 3,5-bis(benzyloxy)benzoate.
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Work-up: After cooling, filter off the inorganic salts and evaporate the solvent. Dissolve the residue in an organic solvent and wash with water and brine.
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Purification: Dry and concentrate the organic layer. Purify the crude product by column chromatography.
Part C: Transesterification to Benzyl Ester (Optional Route) or Direct Benzylation/Esterification An alternative and more direct synthesis involves the reaction of 3,5-bis(benzyloxy)benzoic acid with benzyl bromide. 3,5-bis(benzyloxy)benzoic acid itself can be prepared by the hydrolysis of the ethyl ester produced in Part B.[2][4]
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Hydrolysis (if needed): Hydrolyze ethyl 3,5-bis(benzyloxy)benzoate using a base like NaOH in an ethanol/water mixture, followed by acidification to yield 3,5-bis(benzyloxy)benzoic acid.[4]
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Final Esterification: Dissolve 3,5-bis(benzyloxy)benzoic acid in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃), and one equivalent of benzyl bromide. Heat the reaction to completion.
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Final Purification: Perform an aqueous work-up and purify the final product, benzyl 3,5-bis(benzyloxy)benzoate, by column chromatography or recrystallization.
Synthesis Workflow Diagram
The following diagram illustrates the primary synthetic pathway.
Caption: Synthetic pathway from 3,5-dihydroxybenzoic acid.
Applications and Research Context
While not a widely used end-product itself, benzyl 3,5-bis(benzyloxy)benzoate serves as a valuable intermediate in organic synthesis and is relevant in the context of pharmaceutical research.
Intermediate in Chemical Synthesis
The primary application of this compound is as a protected building block. The three benzyl groups can be selectively removed under different conditions, providing a versatile scaffold for constructing more complex molecules. For instance, it has been used as a precursor in the synthesis of 3,5-Dibenzyloxybenzaldehyde.[] The related acid, 3,5-bis(benzyloxy)benzoic acid, is a key component in the synthesis of dendrimers and luminescent lanthanide coordination complexes, highlighting the utility of this structural motif in materials science.[4]
Pharmaceutical Relevance
Benzyl 3,5-bis(benzyloxy)benzoate is documented as a known impurity of Terbutaline, a β-adrenergic receptor agonist used as a bronchodilator to treat asthma.[] The synthesis and characterization of such impurities are crucial for drug safety and quality control, as regulatory agencies require a thorough understanding of any potential contaminants in active pharmaceutical ingredients (APIs).
Furthermore, the general class of benzyl and benzoyl benzoic acid derivatives has been investigated for antimicrobial activity. These compounds can act as inhibitors of the interaction between bacterial RNA polymerase (RNAP) and its sigma (σ) factor, a validated target for antibiotic development.[5] While this specific molecule has not been highlighted as a lead compound, its structure fits the general pharmacophore, suggesting its potential as a scaffold for developing novel antibacterial agents.
The simpler ester, benzyl benzoate, has a long history of use as a topical medication for treating scabies and lice and as a pediculicide in veterinary medicine.[6][7] It is also used as a solvent, plasticizer, and fragrance fixative.[6][7][8] This demonstrates the broad utility of the benzyl benzoate core in pharmaceutical and commercial applications.
Safety and Handling
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General Handling: Use standard laboratory safety practices, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
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Inhalation/Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, wash thoroughly with water.
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Given its classification as a complex aromatic ester, it should be handled with the care afforded to novel research chemicals whose toxicological properties have not been fully investigated.
References
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PubChem. (n.d.). 3,5-Dibenzyloxybenzoic acid, benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,5-bis(benzyloxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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LookChem. (n.d.). BENZYL BENZOATE. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl benzoate. Retrieved from [Link]
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NIST. (n.d.). Benzyl Benzoate. NIST WebBook. Retrieved from [Link]
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Moreno-Fuquen, R., et al. (n.d.). 3,5-Bis(benzyloxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). benzyl benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 3,5-Bis(benzyloxy)benzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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CD Formulation. (n.d.). Benzyl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). RU2573976C2 - Use of benzyl benzoate for new purpose as antimycotic agent, producing and using antimycotic pharmaceutical compositions.
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J-GLOBAL. (n.d.). 3,5-Diaminobenzoic acid 3,4,5-tris(pentyloxy)benzyl ester. Retrieved from [Link]
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Ma, C., et al. (n.d.). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. National Center for Biotechnology Information. Retrieved from [Link]
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